molecular formula C18H18F2N2O2 B4796596 1-[(2-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine

1-[(2-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B4796596
M. Wt: 332.3 g/mol
InChI Key: FSTFVOSAWPCTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine, also known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant and anxiolytic drug. It is a potent inhibitor of serotonin reuptake, leading to increased levels of serotonin in the synaptic cleft and enhancing its therapeutic effects.

Mechanism of Action

Fluoxetine works by selectively inhibiting the reuptake of serotonin in the presynaptic neuron, leading to increased levels of serotonin in the synaptic cleft. This enhances serotonin neurotransmission and is thought to be responsible for its therapeutic effects. Fluoxetine also has some affinity for other receptors, such as sigma-1 and sigma-2 receptors, which may contribute to its effects on behavior and cognition.
Biochemical and Physiological Effects
Fluoxetine has been shown to increase the levels of serotonin in the brain and peripheral tissues, leading to changes in behavior and physiology. It has been shown to enhance neuroplasticity, increase the number of dendritic spines, and promote the survival of new neurons in the hippocampus. Fluoxetine has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

Fluoxetine is a widely used tool in neuroscience research due to its ability to selectively increase serotonin neurotransmission. Its effects on behavior and cognition have been extensively studied in animal models, making it a valuable tool for investigating the neurobiology of psychiatric disorders. However, its use in laboratory experiments is limited by its potential side effects and the need for careful dosing to avoid confounding effects.

Future Directions

Future research on 1-[(2-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine could focus on its potential use in the treatment of other psychiatric disorders, such as schizophrenia, bipolar disorder, and addiction. Additionally, further investigation into its effects on neuroplasticity and the HPA axis could provide insights into the mechanisms underlying its therapeutic effects. Finally, the development of more selective serotonin reuptake inhibitors could lead to the discovery of new treatments for psychiatric disorders with fewer side effects.

Scientific Research Applications

Fluoxetine has been extensively studied for its therapeutic effects on depression, anxiety, obsessive-compulsive disorder, and bulimia nervosa. It has also been investigated for its potential use in the treatment of other disorders, such as autism spectrum disorder, post-traumatic stress disorder, and premenstrual dysphoric disorder. Additionally, 1-[(2-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been used in animal models to study the effects of serotonin on behavior, cognition, and neuroplasticity.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O2/c19-14-5-7-15(8-6-14)21-9-11-22(12-10-21)18(23)13-24-17-4-2-1-3-16(17)20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTFVOSAWPCTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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